molecular formula C14H22Cl2N2 B1461448 (1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine CAS No. 1036614-61-5

(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine

Cat. No. B1461448
CAS RN: 1036614-61-5
M. Wt: 289.2 g/mol
InChI Key: IWSCGDKRPZIJCK-UHFFFAOYSA-N
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Description

“(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine” is a chemical compound with the CAS Number: 1036614-61-5 . It has a molecular weight of 289.24 and its molecular formula is C14H22Cl2N2 . The IUPAC name for this compound is N1- (3,4-dichlorobenzyl)-N~2~,N~2~,3-trimethyl-1,2-butanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22Cl2N2/c1-10(2)14(18(3)4)9-17-8-11-5-6-12(15)13(16)7-11/h5-7,10,14,17H,8-9H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available in the current data .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

1-N-[(3,4-dichlorophenyl)methyl]-2-N,2-N,3-trimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2/c1-10(2)14(18(3)4)9-17-8-11-5-6-12(15)13(16)7-11/h5-7,10,14,17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSCGDKRPZIJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNCC1=CC(=C(C=C1)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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